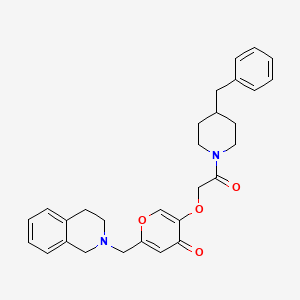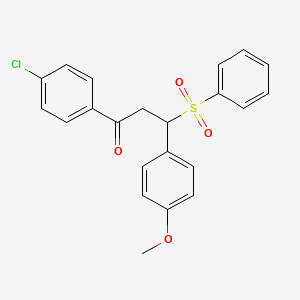![molecular formula C23H23ClN4O3 B2545029 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 1456904-84-9](/img/no-structure.png)
1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone
カタログ番号 B2545029
CAS番号:
1456904-84-9
分子量: 438.91
InChIキー: ODKOFDBSNTZVQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole group could potentially be synthesized from salicylic acid and acetylenic esters . The pyrazole group could be introduced through a series of reactions involving hydrazine or its derivatives. The diazepane ring could be formed through a cyclization reaction, and the ketone group could be introduced through an oxidation reaction.科学的研究の応用
- Total Synthesis of Alkaloids : Inspired by its structure, chemists have achieved total syntheses of aporphine alkaloids containing the benzo[d][1,3]dioxole motif .
Natural Product Synthesis
Agrochemicals and Pest Control
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine, and the second intermediate is 2-(4-chlorophenyl)acetic acid. These intermediates are then coupled using standard peptide coupling chemistry to form the final product, 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone.", "Starting Materials": [ "2-(4-chlorophenyl)acetic acid", "4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine", "coupling reagents and solvents" ], "Reaction": [ "The synthesis of the first intermediate involves the reaction of 3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxylic acid with 1,4-diazepane in the presence of coupling reagents and solvents to form 4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-amine.", "The synthesis of the second intermediate involves the reaction of 2-(4-chlorophenyl)acetic acid with coupling reagents and solvents to form the corresponding acyl chloride, which is then reacted with 1,4-diazepane in the presence of coupling reagents and solvents to form 1-(2-(4-chlorophenyl)ethyl)-1,4-diazepane-2,5-dione.", "The final product is obtained by coupling the two intermediates using standard peptide coupling chemistry in the presence of coupling reagents and solvents to form 1-(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethanone." ] } | |
CAS番号 |
1456904-84-9 |
分子式 |
C23H23ClN4O3 |
分子量 |
438.91 |
IUPAC名 |
1-[4-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-1,4-diazepan-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C23H23ClN4O3/c24-18-5-2-16(3-6-18)12-23(29)28-9-1-8-27(10-11-28)22-14-19(25-26-22)17-4-7-20-21(13-17)31-15-30-20/h2-7,13-14H,1,8-12,15H2,(H,25,26) |
InChIキー |
ODKOFDBSNTZVQF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)Cl)C3=NNC(=C3)C4=CC5=C(C=C4)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2544948.png)
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2544949.png)
![4-Methyl-2-propyl-N-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2544950.png)
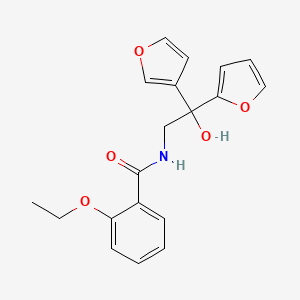
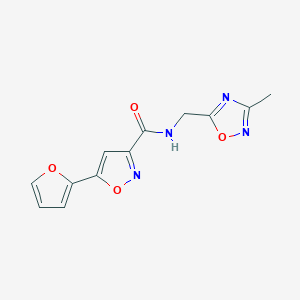
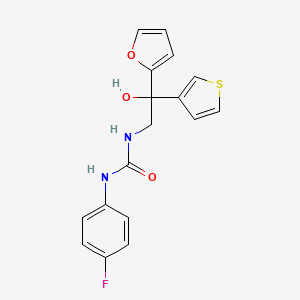
![3-(2-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544959.png)
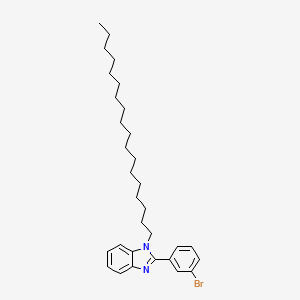
![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide](/img/structure/B2544962.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2544965.png)
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2544966.png)

